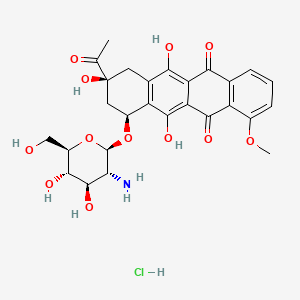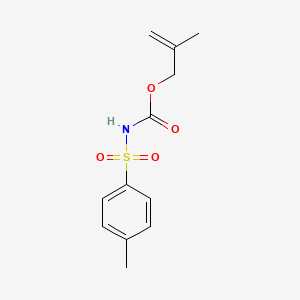![molecular formula C11H14 B14492093 3-Methylidenebicyclo[4.2.2]deca-7,9-diene CAS No. 65211-61-2](/img/structure/B14492093.png)
3-Methylidenebicyclo[4.2.2]deca-7,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenebicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a methylene group attached to a bicyclo[422]deca-7,9-diene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the formation of the bicyclic structure from terminal aryl alkynes . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic processes and tandem catalysis may offer scalable routes for its production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidenebicyclo[4.2.2]deca-7,9-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methylene group and the bicyclic framework can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methylidenebicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Industry: Its reactivity and structural properties can be leveraged in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylene group and the bicyclic framework, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclo[4.2.2.02,5]deca-3,7-diene : Another related compound with a more complex tricyclic structure .
Bicyclo[4.2.2]deca-3,7-diene: A similar compound with a bicyclic structure but without the methylene group.
Uniqueness
3-Methylidenebicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the methylene group, which imparts distinct reactivity and structural properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
65211-61-2 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
3-methylidenebicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C11H14/c1-9-2-3-10-4-6-11(8-9)7-5-10/h4-7,10-11H,1-3,8H2 |
InChI-Schlüssel |
ZLNMEPGHJOGDBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC2C=CC(C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)


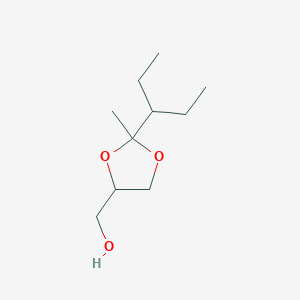
![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)
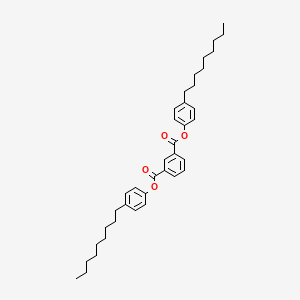
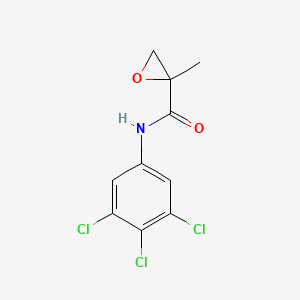


![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
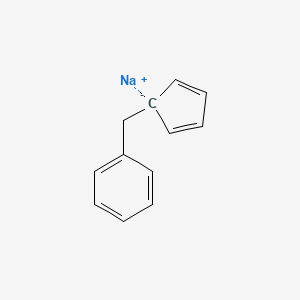
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
